Head-to-Head In Vivo Hepatotoxicity: Camphorone vs. R-(+)-Pulegone
A direct head-to-head in vivo study in rats demonstrated that a single intraperitoneal dose of 250 mg/kg of dl-camphorone did not elicit hepatotoxicity. This was assessed by serum alanine aminotransaminase (ALT) levels and liver microsomal drug-metabolizing enzyme activities, which remained unchanged from control levels [1]. In stark contrast, R-(+)-pulegone, a monoterpene ketone with a six-membered ring, is a well-documented potent hepatotoxin that causes significant elevation of serum ALT and hepatic necrosis at comparable doses [1].
| Evidence Dimension | In vivo hepatotoxicity (serum ALT levels) |
|---|---|
| Target Compound Data | No significant elevation in serum ALT; liver microsomal enzyme activities unchanged |
| Comparator Or Baseline | R-(+)-Pulegone: Known hepatotoxin; causes significant ALT elevation and hepatic necrosis at comparable doses |
| Quantified Difference | Camphorone elicits a null hepatotoxic response (non-hepatotoxic) versus R-(+)-pulegone's well-established hepatotoxic response, representing a categorical, not merely incremental, safety differentiation. |
| Conditions | Male Wistar rats; single i.p. dose of 250 mg/kg; 24-hour post-dose evaluation |
Why This Matters
This evidence directly answers the procurement question: for any toxicology study requiring a non-hepatotoxic monoterpene ketone control or scaffold, pulegone is categorically excluded, making camphorone the necessary choice.
- [1] Thulasiram, H. V., Bhat, V. B., & Madyastha, M. K. (2001). Effect of Ring Size in R-(+)-Pulegone-Mediated Hepatotoxicity: Studies on the Metabolism of R-(+)-4-Methyl-2-(1-Methylethylidene)-Cyclopentanone and dl-Camphorone in Rats. Drug Metabolism and Disposition, 29(6), 821–829. View Source
